(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
CAS No.:
Cat. No.: VC15695775
Molecular Formula: C19H16FN3O4S
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16FN3O4S |
|---|---|
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
| Standard InChI | InChI=1S/C19H16FN3O4S/c1-23-17(24)9-16(18(25)22-13-5-3-2-4-12(13)20)28-19(23)21-11-6-7-14-15(8-11)27-10-26-14/h2-8,16H,9-10H2,1H3,(H,22,25) |
| Standard InChI Key | BUJWUFSOSDFSRU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)CC(SC1=NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide, reflects its intricate architecture. Key structural features include:
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1,3-Thiazinane Core: A six-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.
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Benzodioxole Substituent: A 1,3-benzodioxol-5-yl group attached via an imine linkage at position 2 of the thiazinane ring.
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Fluorophenyl Carboxamide: A 2-fluorophenyl group conjugated to a carboxamide at position 6.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₆FN₃O₄S | |
| Molecular Weight | 401.4 g/mol | |
| Canonical SMILES | CN1C(=O)CC(SC1=NC2=CC3=C(...) | |
| Exact Mass | 401.0810 u | |
| LogP (Predicted) | 2.8 | Calculated |
The Z-configuration of the imine group (C=N) is critical for maintaining planar geometry, facilitating π-π interactions with biological targets . The fluorine atom at the ortho position of the phenyl ring enhances metabolic stability and membrane permeability .
Synthesis and Mechanistic Pathways
Gold-Catalyzed Cyclization
A 2022 Journal of Organic Chemistry study detailed a gold-catalyzed method for 1,3-thiazine formation, relevant to synthesizing this compound’s core . The protocol involves:
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Substrate Preparation: 2-Iodoaniline derivatives undergo Sonogashira coupling with propargyl alcohols.
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Cyclization: Au(I) catalysts (e.g., Ph₃PAuNTf₂) promote intramolecular hydroamination, forming the thiazinane ring .
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Post-Functionalization: The benzodioxol-5-ylimino and fluorophenyl groups are introduced via Schiff base formation and carboxamide coupling, respectively.
Patent Synthesis (CN107892697B)
The Chinese patent CN107892697B outlines a scalable route emphasizing BACE inhibition :
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Intermediate 13: Prepared by reacting 3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid with 2-fluoroaniline.
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Imine Formation: Condensation with 1,3-benzodioxol-5-amine using dichloromethane and dehydration agents (e.g., DCC) .
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Purification: Column chromatography yields the final compound in >95% purity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
SpectraBase data (ID: 1WmunisTeC3) in DMSO-d₆ reveals :
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δ 2.35 ppm (s, 3H): Methyl group at position 3 of the thiazinane.
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δ 7.12–7.45 ppm (m, 4H): Aromatic protons from benzodioxole and fluorophenyl.
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δ 10.21 ppm (s, 1H): Carboxamide NH, indicative of hydrogen bonding .
Mass Spectrometry
High-resolution ESI-MS shows a [M+H]⁺ peak at m/z 402.0893, consistent with the molecular formula C₁₉H₁₆FN₃O₄S .
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